molecular formula C10H16N4O2 B1374215 [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol CAS No. 1494956-85-2

[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol

Cat. No.: B1374215
CAS No.: 1494956-85-2
M. Wt: 224.26 g/mol
InChI Key: RFMPWCPNWGCKBQ-UHFFFAOYSA-N
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Description

“[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular weight of 224.26 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is {1-[(4-amino-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-pyrrolidinyl}methanol . The InChI code is 1S/C10H16N4O2/c1-13-5-8(11)9(12-13)10(16)14-4-2-3-7(14)6-15/h5,7,15H,2-4,6,11H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 224.26 .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol belongs to the pyrazole class of compounds, which are recognized for their significant agrochemical and pharmaceutical activities. Pyrazole derivatives, including this compound, have been synthesized under various conditions, showing potential physical and chemical properties. These compounds exhibit a range of biological activities, such as antimicrobial, antifungal, antiviral, antioxidant, and herbicidal properties, making them of great interest in medicinal chemistry and drug development (Sheetal et al., 2018).

Inhibition of Cytochrome P450 Isoforms

This compound may also play a role in the inhibition of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. Understanding the selectivity and potency of chemical inhibitors against various CYP isoforms is vital for predicting potential drug-drug interactions during the co-administration of multiple drugs. This compound, as part of the pyrazole class, may contribute to the phenotyping of drugs by acting as an inhibitor for specific CYP isoforms (Khojasteh et al., 2011).

Methanol Synthesis and Energy Transport Systems

In the broader context of chemical reactions, methanol synthesis and its role in energy transport systems have been studied extensively. For instance, the synthesis and decomposition reactions of methanol in thermal energy transport systems offer innovative approaches to energy conservation and global environment protection. The compound , with its related chemical properties, could contribute to the development of catalysts or processes within these systems, especially in the synthesis of methanol from various sources (Qiusheng Liu et al., 2002).

Properties

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-13-5-8(11)9(12-13)10(16)14-4-2-3-7(14)6-15/h5,7,15H,2-4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMPWCPNWGCKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCCC2CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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